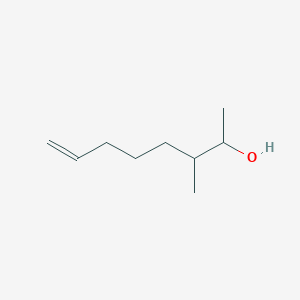

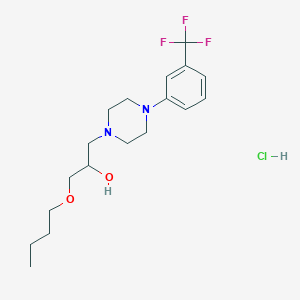

![molecular formula C27H25N3O3S B3008552 N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894558-59-9](/img/structure/B3008552.png)

N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves a multi-step process starting with the formation of the core benzothiazole structure. For instance, one study describes the preparation of 2-(4-aminophenyl)benzothiazole by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation. Subsequent acetylation and reaction with heterocyclic derivatives yield the final compounds . Another study outlines the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of a benzothiazole ring attached to an acetamide group. The derivatives often contain additional heterocyclic systems and substituents that can influence their biological activity. Spectroscopic techniques such as NMR, FTIR, and MS, along with elemental analysis, are used to confirm the structures of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives is influenced by the functional groups present in the molecule. The acetamide group, for example, can participate in further chemical transformations, such as acylation or alkylation reactions. The presence of other reactive sites, such as imidazole or oxadiazole rings, can also lead to a variety of chemical reactions that can be exploited to synthesize novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are crucial for their pharmacokinetic and pharmacodynamic profiles. The pKa values of these compounds can provide insight into their ionization states at physiological pH, which is important for their absorption, distribution, and interaction with biological targets. UV spectroscopic studies are often employed to determine the pKa values of these derivatives .

Scientific Research Applications

Antibacterial Properties

- Microwave Assisted Synthesis as Antibacterial Agents : A study by Borad, Bhoi, Parmar, and Patel (2015) in the International Letters of Chemistry, Physics and Astronomy synthesized N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives. These showed promising in-vitro antibacterial activity against various microorganisms, indicating potential as new antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).

Antileukemic Activity

- Synthesis and Antileukemic Activity : Rajopadhye and Popp (1987) in the Journal of Heterocyclic Chemistry reported the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones and found that a specific derivative was active in leukemia screen tests. This suggests a potential application in antileukemic therapies (Rajopadhye & Popp, 1987).

Antioxidant and Anti-Inflammatory Properties

- Novel Derivatives as Antioxidants and Anti-Inflammatory Compounds : Koppireddi et al. (2013) in the European Journal of Medicinal Chemistry synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for antioxidant and anti-inflammatory activities. Some compounds showed significant activity in these areas, hinting at potential therapeutic applications (Koppireddi et al., 2013).

Anticonvulsant Activity

- Synthesis and Anticonvulsant Evaluation : A study by Nath et al. (2021) in the Journal of Molecular Structure synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives and evaluated them for anticonvulsant activities. Their findings suggested potential applications in treating convulsive disorders (Nath et al., 2021).

α-Glucosidase Inhibitory Activity

- α-Glucosidase Inhibitory Activity Study : Research by Koppireddi et al. (2014) in the International Journal of Applied Biology and P indicated that certain derivatives of N-Benzyl-2-(3'-(3,5-Dimethylphenyl)-2,4'-Dioxospiro[indoline-3,2'-Thiazolidin]-1-Yl)Acetamide showed significant α-glucosidase inhibitory activity. This could have implications in managing diseases like diabetes (Koppireddi et al., 2014).

Anticancer Activity

- Synthesis and Anticancer Activity Evaluation : Havrylyuk et al. (2010) in the European Journal of Medicinal Chemistry evaluated novel 4-thiazolidinones with a benzothiazole moiety for antitumor activity. Some compounds displayed activity on various cancer cell lines, suggesting potential in cancer therapy (Havrylyuk et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S/c1-18-12-19(2)14-21(13-18)30-25(32)17-34-27(30)22-10-6-7-11-23(22)29(26(27)33)16-24(31)28-15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBGXXSPMCJDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

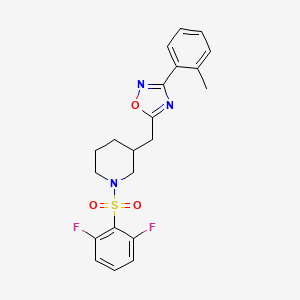

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)